REACTION_CXSMILES
|
F[O:2][C:3]([C:12]([F:15])([F:14])[F:13])([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5].FN(F)N(F)F>>[F:5][C:4]([F:7])([F:6])[C:3]([O:2][O:2][C:3]([C:4]([F:5])([F:6])[F:7])([C:12]([F:13])([F:15])[F:14])[C:8]([F:11])([F:10])[F:9])([C:12]([F:15])([F:14])[F:13])[C:8]([F:11])([F:10])[F:9]
|
Name
|
perfluoro-t-butyl hypofluorite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FOC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FN(N(F)F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting volatile reaction product, NF3, is evacuated at -90° C
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)F)(C(F)(F)F)OOC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |